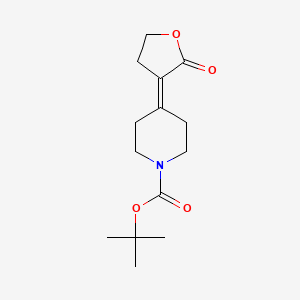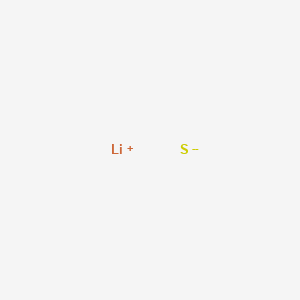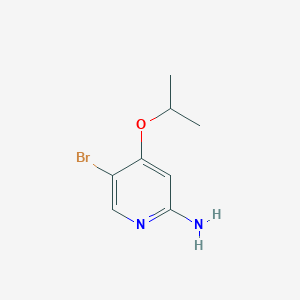
1-Butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride involves the reaction of 1-butyl-3-methylcyclopentadiene with zirconium tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride is widely used in scientific research due to its catalytic properties. Some of its applications include:
Mécanisme D'action
The mechanism of action of 1-butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride involves the coordination of the zirconium center with the cyclopentadienyl ligands. This coordination activates the zirconium center, making it highly reactive and capable of catalyzing various chemical reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparaison Avec Des Composés Similaires
1-Butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride is unique due to its specific ligand structure, which provides distinct catalytic properties. Similar compounds include:
Bis(cyclopentadienyl)zirconium dichloride: This compound has similar catalytic properties but lacks the butyl and methyl substituents, which can affect its reactivity and selectivity.
Bis(pentamethylcyclopentadienyl)zirconium dichloride: This compound has additional methyl groups, which can enhance its stability and catalytic activity.
These similar compounds highlight the importance of ligand structure in determining the reactivity and applications of zirconium-based catalysts .
Propriétés
Formule moléculaire |
C20H32Cl2Zr-2 |
|---|---|
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
1-butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride |
InChI |
InChI=1S/2C10H16.2ClH.Zr/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6,8H,3-5,7H2,1-2H3;2*1H;/p-2 |
Clé InChI |
TXZAOMBRMPNBTI-UHFFFAOYSA-L |
SMILES canonique |
CCCCC1=CC(=CC1)C.CCCCC1=CC(=CC1)C.[Cl-].[Cl-].[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)





![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B13919951.png)

